molecular formula C9H14Cl2N2O B1433274 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride CAS No. 1427195-12-7

7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride

Cat. No.: B1433274
CAS No.: 1427195-12-7
M. Wt: 237.12 g/mol
InChI Key: MHJIYEJMKQQWFY-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride (CAS 1427195-12-7) is a chemical compound with the molecular formula C9H14Cl2N2O and a molecular weight of 237.13 g/mol . This naphthyridine derivative is part of a significant class of heterocyclic nitrogen compounds known for their versatile applications in synthetic organic chemistry and medicinal chemistry . The naphthyridine scaffold is a diazanaphthalene system, an analog of naphthalene containing two nitrogen atoms in its fused ring system . Researchers value these structures because they frequently exhibit a wide spectrum of biological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties, making them valuable intermediates in drug discovery . The compound is offered as a dihydrochloride salt, which can enhance its stability and solubility for research purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling information.

Properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-12-9-4-8-5-10-3-2-7(8)6-11-9;;/h4,6,10H,2-3,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJIYEJMKQQWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2CCNCC2=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing methoxy and amine functional groups. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Research indicates that derivatives of naphthyridine compounds often demonstrate effective antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.

Case Studies and Findings:

  • Gemifloxacin , a derivative of nalidixic acid with a similar structure to 7-methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride, has been shown to be effective against various bacterial strains including Staphylococcus aureus and Klebsiella pneumoniae .
  • A study highlighted the synthesis of new pyrrolidine derivatives that showed strong antibacterial activity against methicillin-resistant Staphylococcus aureus . The modification of the naphthyridine structure significantly enhanced its efficacy against resistant strains.

Neuropharmacological Applications

Emerging studies suggest that naphthyridine derivatives may have neuropharmacological effects. These compounds are being investigated for their potential as dopaminergic stimulants.

Research Insights:

  • Certain naphthyridine derivatives have been reported to influence dopamine receptors positively, which could lead to therapeutic applications in treating neurological disorders such as Parkinson's disease .
  • A specific focus on the 7-methoxy variant indicates potential anxiolytic effects that warrant further investigation in clinical settings.

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical pathways that can be modified to enhance its biological activity.

Synthesis Overview:

  • The compound can be synthesized through various methods involving cyclization reactions of substituted pyridines and subsequent modifications to introduce methoxy groups .
  • Structural modifications have led to improved pharmacokinetic profiles and increased potency against target pathogens .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other naphthyridine derivatives:

Compound NameActivity TypeTarget Pathogen/ConditionReference
This compoundAntibacterialStaphylococcus aureus, E. coli
GemifloxacinAntibacterialMulti-drug resistant bacteria
Nalidixic AcidAntibacterialUrinary tract infections
7-(3-Aminomethyl)-1-cyclopropyl...AntibacterialVarious resistant strains
Naphthyridine DerivativesNeuropharmacologicalDopaminergic activity

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations: Methoxy vs. Chloro Derivatives

Key structural analogs include halogen-substituted naphthyridines, such as:

  • 7-Chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine hydrochloride (CAS 1260664-42-3, similarity score: 0.96)
  • 5,7-Dichloro-1,2,3,4-tetrahydro-[2,6]naphthyridine (CAS 2035-51-0, similarity score: 0.90)
Property 7-Methoxy Derivative 7-Chloro Derivative 5,7-Dichloro Derivative
Molecular Weight (g/mol) 164.204 (free base) 181.63 (free base) 220.09 (free base)
Substituent Effect Electron-donating (OMe) Electron-withdrawing (Cl) Stronger electron-withdrawing
Lipophilicity (logP)* ~1.2 (predicted) ~1.8 (predicted) ~2.5 (predicted)
Solubility Moderate (hydrochloride) Low (hydrochloride) Very low

*Predicted using fragment-based methods.

Chloro derivatives, being more electronegative, may exhibit stronger binding to hydrophobic enzyme pockets but higher metabolic stability .

Positional Isomerism: 2,6- vs. 2,7-Naphthyridine Scaffolds

6-Methoxy-1,2,3,4-tetrahydro-[2,7]naphthyridine hydrochloride (CAS 1951441-98-7) differs in the methoxy group’s position (6 vs. 7) and the naphthyridine ring connectivity (2,7 vs. 2,6):

Property 7-Methoxy-2,6-Naphthyridine 6-Methoxy-2,7-Naphthyridine
CAS Number 60032-95-3 (dihydrochloride) 1951441-98-7
Molecular Formula C₉H₁₄Cl₂N₂O C₉H₁₃ClN₂O
Hazards Not explicitly reported H302, H315, H319, H335

Positional isomerism alters steric and electronic environments. For example, the 6-methoxy-2,7-naphthyridine may exhibit distinct NMR splitting patterns due to differences in coupling constants, as observed in H-4 proton interactions in trifluoromethyl-substituted analogs .

Biological Activity

7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the naphthyridine class, known for various pharmacological properties including antitumor and neuroprotective effects. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

  • IUPAC Name : 7-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
  • Molecular Formula : C9H12N2O
  • Molecular Weight : 164.21 g/mol
  • CAS Number : 1060816-46-7
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been investigated across several studies focusing on its pharmacological effects.

Antitumor Activity

Research indicates that naphthyridine derivatives exhibit significant antitumor properties. A study highlighted that compounds with similar structures have been associated with the inhibition of neoplastic growth in various cancer models . The specific mechanisms involved include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.
  • Modulation of signaling pathways related to tumor growth.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies suggest that naphthyridine derivatives can act as negative allosteric modulators at metabotropic glutamate receptors (mGluR), which are implicated in neurodegenerative diseases . The observed effects include:

  • Reduction of excitotoxicity.
  • Improvement in cognitive function in animal models.

Case Studies

  • Antitumor Efficacy : A study conducted on the efficacy of naphthyridine derivatives in melanoma models demonstrated a significant reduction in tumor size and increased survival rates in treated groups compared to controls .
  • Neuroprotection : In a rodent model of Alzheimer's disease, administration of 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine resulted in improved memory retention and decreased amyloid plaque formation .

Mechanistic Insights

The biological activity can be attributed to the compound's ability to interact with various molecular targets. For instance:

  • mGluR Modulation : The compound has shown to bind selectively to mGluR subtypes, leading to altered neurotransmitter release and neuronal survival .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduces apoptosis
NeuroprotectionmGluR modulation
Cognitive EnhancementReduces excitotoxicity

Table 2: Comparative Analysis of Naphthyridine Derivatives

Compound NameAntitumor ActivityNeuroprotective Effects
7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridineModerateHigh
6-Methoxy-1,2,3,4-tetrahydro-[2,7]naphthyridineHighModerate
5-Methoxy-naphthyridineLowHigh

Q & A

Q. Q1. What are the standard protocols for synthesizing 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride?

Methodological Answer: Synthesis typically involves refluxing equimolar amounts of precursor compounds (e.g., halogenated naphthyridine derivatives) in anhydrous ethanol under controlled conditions. For example, a reflux time of 2.5–3 hours with TLC monitoring (ethyl acetate/n-hexane 1:4) ensures reaction completion. Post-reaction, crystallization from ethanol yields the product (70–80% purity), followed by LC-MS validation ([M+1]+ 381.17) to confirm molecular identity .

Q. Q2. Which analytical methods are recommended to confirm structural integrity and purity?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to verify molecular weight and detect impurities (e.g., [M+1]+ 351.29 for intermediates) .
  • Crystallization: Repeated crystallization from solvents like acetic acid or ethanol improves purity, as evidenced by sharp melting points and spectral consistency .
  • TLC Monitoring: Ethyl acetate/n-hexane (1:4) systems track reaction progress and isolate intermediates .

Q. Q3. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Restrict handling to qualified personnel in authorized facilities with fume hoods and PPE.
  • Avoid inhalation/contact; use closed systems for reactions involving volatile intermediates (e.g., glacial acetic acid, SnCl₂).
  • MedChemExpress notes that the compound is for research use only and requires validation for specific applications .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to improve yield or selectivity in naphthyridine functionalization?

Methodological Answer:

  • Temperature Control: Lower temperatures (e.g., 0 °C) minimize side reactions. For instance, methylation with NaH/MeI at 0 °C produced 90% methylated product vs. 3% methoxylated byproduct .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalyst Use: SnCl₂ in acetic acid facilitates reductive amination, achieving 98.8% yield in hydrogen chloride-aerated environments .

Q. Q5. How should researchers address discrepancies in spectral data or purity assessments?

Methodological Answer:

  • Reproducibility Checks: Repeat syntheses under identical conditions to isolate batch-specific impurities.
  • Cross-Validation: Combine LC-MS with NMR or IR spectroscopy to resolve conflicting spectral interpretations.
  • Controlled Degradation Studies: Expose the compound to heat/light and analyze degradation products to identify instability-related impurities .

Q. Q6. What strategies exist to modify the naphthyridine core for enhanced pharmacological properties?

Methodological Answer:

  • Substituent Engineering: Introduce electron-withdrawing groups (e.g., Cl, F) at position 7 to modulate electron density and binding affinity .
  • Ring Functionalization: Methoxy groups at position 2 improve solubility, while tetrahydro modifications reduce planar rigidity, potentially enhancing blood-brain barrier penetration .
  • Comparative SAR Studies: Test analogs (e.g., 7-fluoro vs. 7-chloro derivatives) in receptor-binding assays to map structure-activity relationships .

Data Contradiction Analysis

Q. Q7. How to resolve conflicting reports on the stability of 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine derivatives?

Methodological Answer:

  • Environmental Controls: Stabilize compounds under inert atmospheres (N₂/Ar) to prevent oxidation.
  • pH Monitoring: Adjust reaction/work-up pH to avoid protonation/deprotonation-induced degradation.
  • Accelerated Stability Testing: Use stress conditions (e.g., 40°C/75% RH) to identify degradation pathways and refine storage protocols .

Experimental Design Considerations

Q. Q8. What are key parameters for designing in vitro assays involving this compound?

Methodological Answer:

  • Solubility Optimization: Use DMSO/ethanol mixtures (<0.1% v/v) to avoid cellular toxicity.
  • Dose-Response Curves: Test concentrations from 1 nM–100 µM to capture EC₅₀/IC₅₀ values, accounting for dihydrochloride salt stoichiometry.
  • Control Experiments: Include parent naphthyridine analogs and vehicle controls to isolate target-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride
Reactant of Route 2
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7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride

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